molecular formula C5H6BrNO2 B15312053 2-Bromo-5-(methoxymethyl)-1,3-oxazole

2-Bromo-5-(methoxymethyl)-1,3-oxazole

Cat. No.: B15312053
M. Wt: 192.01 g/mol
InChI Key: GGUDPKMQOCAEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(methoxymethyl)-1,3-oxazole is a heterocyclic organic compound that contains both bromine and methoxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methoxymethyl)-1,3-oxazole typically involves the bromination of 5-(methoxymethyl)-1,3-oxazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methoxymethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxymethyl group.

    Reduction Reactions: Products include saturated oxazole derivatives.

Scientific Research Applications

2-Bromo-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the oxazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxyaniline: Similar in structure but contains an aniline group instead of an oxazole ring.

    4-Bromo-3,5-dimethylanisole: Contains a bromine atom and methoxy groups but lacks the oxazole ring.

Uniqueness

2-Bromo-5-(methoxymethyl)-1,3-oxazole is unique due to the presence of both the bromine atom and the methoxymethyl group on the oxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

2-bromo-5-(methoxymethyl)-1,3-oxazole

InChI

InChI=1S/C5H6BrNO2/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3

InChI Key

GGUDPKMQOCAEIC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(O1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.